molecular formula C16H14ClF3N2O B6636524 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide

货号 B6636524
分子量: 342.74 g/mol
InChI 键: OCPKPKVROJUJKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is involved in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide leads to downstream inhibition of signaling pathways such as NF-kB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has been shown to induce apoptosis (programmed cell death) in B-cells and to inhibit the migration and adhesion of B-cells to the tumor microenvironment. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has also been shown to enhance the activity of other anti-tumor agents such as rituximab, suggesting potential for combination therapy.

实验室实验的优点和局限性

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has several advantages as a tool compound for studying B-cell biology and as a potential therapeutic agent for B-cell malignancies. It has high potency and selectivity for BTK, which reduces the risk of off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has also shown good pharmacokinetic properties in preclinical studies, with good oral bioavailability and a long half-life. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide. One area of interest is the potential for combination therapy with other anti-tumor agents such as rituximab or venetoclax. Another area of interest is the potential for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide in the treatment of autoimmune diseases such as rheumatoid arthritis, where BTK is also involved in the pathogenesis of the disease. Further preclinical studies are needed to evaluate the safety and efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide in these and other disease settings.

合成方法

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide involves a multi-step process starting from commercially available starting materials. The key steps involve the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline, which is then coupled with 3-methylaniline to form the final product. The synthesis has been described in detail in the literature and has been optimized for large-scale production.

科学研究应用

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies in mouse models have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has potent anti-tumor activity against CLL and NHL.

属性

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c1-10-3-2-4-12(7-10)21-9-15(23)22-14-8-11(16(18,19)20)5-6-13(14)17/h2-8,21H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPKPKVROJUJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。